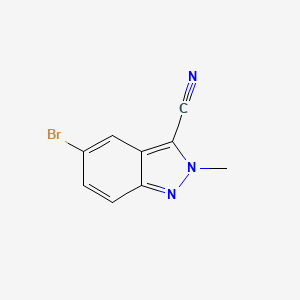
(1S,2S)-2-(环丙基甲氧基)环己烷-1-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-2-(cyclopropylmethoxy)cyclohexan-1-ol is an organic compound that belongs to the class of cyclohexanols These compounds are characterized by a cyclohexane ring with a hydroxyl group (-OH) attached to one of the carbon atoms
科学研究应用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Could be explored for pharmaceutical applications, particularly in drug design.
Industry: May be used in the synthesis of specialty chemicals or materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(cyclopropylmethoxy)cyclohexan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, a common precursor in organic synthesis.
Formation of Cyclopropylmethanol: Cyclopropylmethanol can be synthesized from cyclopropylmethyl bromide through a nucleophilic substitution reaction with sodium methoxide.
Etherification: The cyclopropylmethanol is then reacted with cyclohexanone in the presence of a strong acid catalyst to form the cyclopropylmethoxy group.
Reduction: The final step involves the reduction of the ketone group in cyclohexanone to form the hydroxyl group, resulting in (1S,2S)-2-(cyclopropylmethoxy)cyclohexan-1-ol.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of cyclohexane derivatives.
Substitution: The cyclopropylmethoxy group can undergo substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of cyclohexanone or cyclohexanone derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted cyclohexanols.
作用机制
The mechanism of action for (1S,2S)-2-(cyclopropylmethoxy)cyclohexan-1-ol would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The cyclopropylmethoxy group could play a role in binding affinity and specificity.
相似化合物的比较
Similar Compounds
Cyclohexanol: A simpler analog without the cyclopropylmethoxy group.
Cyclohexanone: The oxidized form of cyclohexanol.
Cyclopropylmethanol: Lacks the cyclohexane ring but contains the cyclopropylmethoxy group.
Uniqueness
(1S,2S)-2-(cyclopropylmethoxy)cyclohexan-1-ol is unique due to the presence of both the cyclohexane ring and the cyclopropylmethoxy group, which can impart distinct chemical and biological properties.
属性
IUPAC Name |
(1S,2S)-2-(cyclopropylmethoxy)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c11-9-3-1-2-4-10(9)12-7-8-5-6-8/h8-11H,1-7H2/t9-,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPICMLVOYDWAQ-UWVGGRQHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)OCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)O)OCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{2-Hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}(methyl)amine](/img/structure/B2554667.png)
![3-(4-Methoxy-1-naphthyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one](/img/structure/B2554668.png)
![5-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2-(trifluoromethyl)pyridine](/img/structure/B2554671.png)
![[2-(Azocan-1-ylmethyl)phenyl]methanamine](/img/structure/B2554672.png)
![4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2554673.png)


![2-chloro-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2554676.png)

![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2554680.png)
![METHYL 6-FLUORO-4-[(3-FLUOROPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE](/img/structure/B2554681.png)
![Tert-butyl N-[1-(2-fluoroethyl)piperidin-3-YL]carbamate](/img/structure/B2554687.png)

